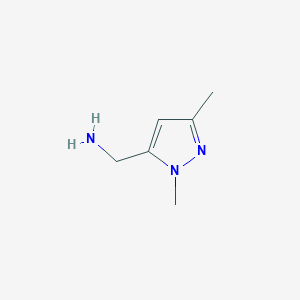

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-3-6(4-7)9(2)8-5/h3H,4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOWQCXPMWGSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361398 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-63-7 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its physicochemical characteristics, spectral data, a plausible synthetic route, and a discussion of its potential reactivity and applications in drug development.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in medicinal chemistry.[3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its steric and electronic properties, leading to compounds with high affinity and selectivity for a diverse range of biological targets, including protein kinases, dopamine receptors, and serotonin receptors.[4][5][6]

This compound, with its primary amine functionality, represents a valuable building block for the synthesis of more complex molecules. The aminomethyl group can be readily derivatized to introduce various pharmacophoric elements, enabling the exploration of structure-activity relationships in drug discovery programs. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its properties to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The experimental data is primarily sourced from chemical vendor databases, while some properties are predicted based on its structure.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 499770-63-7 | [1] |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| Appearance | Liquid | [7] |

| Boiling Point | 229.3 °C at 760 mmHg | [7] |

| Density | 1.12 ± 0.1 g/cm³ | [7] |

| Flash Point | 92.5 °C | [7] |

| pKa (predicted) | ~9.5 (for the primary amine) | [8] |

| logP (predicted) | 0.6 | [9] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the analysis of its structure and data from similar pyrazole derivatives, the expected spectral characteristics can be predicted.[10][11]

The expected proton NMR chemical shifts for this compound in CDCl₃ are outlined in Table 2.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-CH₃ | ~3.7 | Singlet | 3H |

| C3-CH₃ | ~2.2 | Singlet | 3H |

| C4-H | ~5.9 | Singlet | 1H |

| C5-CH₂ | ~3.8 | Singlet | 2H |

| -NH₂ | ~1.5 (broad) | Singlet | 2H |

Rationale for Predicted Shifts:

-

The N-methyl protons are expected to be the most downfield of the methyl signals due to the direct attachment to the electronegative nitrogen atom within the aromatic ring.

-

The C3-methyl protons will be upfield compared to the N-methyl protons.

-

The C4 proton will appear as a singlet in the aromatic region, typical for a proton on a substituted pyrazole ring.

-

The methylene protons adjacent to the pyrazole ring and the amine group will be deshielded.

-

The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent.

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

| Carbon | Chemical Shift (δ, ppm) |

| N1-CH₃ | ~35 |

| C3-CH₃ | ~13 |

| C3 | ~150 |

| C4 | ~105 |

| C5 | ~140 |

| C5-CH₂ | ~40 |

Rationale for Predicted Shifts:

-

The chemical shifts are estimated based on the known values for substituted pyrazoles. The C3 and C5 carbons of the pyrazole ring are expected to be the most downfield due to their attachment to nitrogen atoms. The C4 carbon will be more upfield. The methyl and methylene carbons will appear in the aliphatic region.[12][13]

The expected characteristic infrared absorption bands are listed in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium, broad |

| C-H Stretch (aromatic) | ~3100 | Medium |

| C-H Stretch (aliphatic) | 2950-2850 | Medium to strong |

| C=N, C=C Stretch (pyrazole ring) | 1600-1450 | Medium to strong |

| N-H Bend (amine) | 1650-1580 | Medium |

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrazole ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the commercially available 1,3-dimethyl-1H-pyrazol-5-amine. This involves the formylation of the pyrazole ring followed by reductive amination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

This protocol is based on standard Vilsmeier-Haack formylation procedures.

-

Reaction Setup: To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

-

Addition of Starting Material: After stirring for 30 minutes, add a solution of 1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) in DMF.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes a general reductive amination procedure.[14][15]

-

Reaction Setup: Dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents).

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic primary amine and the aromatic pyrazole ring.

-

N-Acylation and N-Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to the secondary and tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

-

Reactions of the Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions. Electrophilic aromatic substitution, such as halogenation or nitration, would be expected to occur at the C4 position.[16]

Caption: Key reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Scaffolding for Kinase Inhibitors

The pyrazole core is a key structural motif in many approved and investigational protein kinase inhibitors.[5] The aminomethyl group of this compound can serve as a handle to introduce functionalities that interact with the hinge region or other key residues within the ATP-binding pocket of kinases.

Ligands for G-Protein Coupled Receptors (GPCRs)

Substituted pyrazoles have been extensively explored as ligands for various GPCRs, including dopamine and serotonin receptors.[4][18] The amine functionality of the title compound can be incorporated into pharmacophores known to interact with these receptors, making it a valuable starting point for the development of novel CNS-active agents.

Enzyme Inhibitors

Pyrazole derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases and cholinesterases.[16][19] The structural features of this compound could be exploited to design inhibitors for specific enzyme targets.

Safety and Handling

This compound is classified as a corrosive substance and is known to cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile chemical building block with significant potential for application in drug discovery and development. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its known properties and a predictive analysis of its chemical behavior based on the well-established chemistry of related pyrazole derivatives. The synthetic route and reactivity profile outlined herein should enable researchers to effectively utilize this compound in the synthesis of novel bioactive molecules targeting a range of therapeutic areas.

References

- Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. (Source: Link not available)

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

-

4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. KOASAS. [Link]

-

Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Semantic Scholar. [Link]

-

Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Results for molecular studies. ResearchGate. [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

-

Pharmacology active 5-aminopyrazoles. ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

-

pyrazole derivatives as modulators of the 5-ht 2a serotonin receptor useful for the treatment of disorders related thereto. WIPO Patentscope. [Link]

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Syntheses. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Predicted affinities of compounds 1-15 to 5-HT receptors. ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Source: Link not available)

-

1,3-Dimethyl-1H-pyrazol-5-amine. PubChem. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

[5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. PubChem. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

- Tables For Organic Structure Analysis. (Source: Link not available)

-

Reductive Amination. YouTube. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (Source: Link not available)

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (Source: Link not available)

-

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC. [Link]

-

1,3-dimethyl-1H-pyrazol-5-ol. PubChem. [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dimethyl-1H-pyrazole-5-methanamine | 499770-63-7 [sigmaaldrich.com]

- 8. 1,3-Dimethyl-1H-pyrazol-5-amine CAS#: 3524-32-1 [m.chemicalbook.com]

- 9. [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine | C9H12N4S | CID 121595996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. ineosopen.org [ineosopen.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. Notably, the pyrazole motif is a key structural feature in several approved kinase inhibitors, highlighting its importance in oncology and inflammation research[2]. This guide provides an in-depth technical overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS Number: 499770-63-7), a valuable building block for the synthesis of novel bioactive molecules. We will delve into its chemical properties, provide a detailed synthetic protocol and expected analytical characterization, and explore its application in the design of targeted therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical entity in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 499770-63-7 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | [3] |

| Physical Form | Liquid | |

| Boiling Point | 229.3 °C at 760 mmHg | |

| Flash Point | 92.5 °C | |

| Density | 1.12 ± 0.1 g/cm³ | |

| Purity | Typically ≥95% | [3] |

| Storage | 4 °C |

Safety and Handling

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).

GHS Pictogram:

Synthesis and Characterization: From Precursor to Purified Amine

While commercially available, an in-house synthesis of this compound can be a cost-effective approach for large-scale needs. A robust and reliable method involves the chemical reduction of the corresponding nitrile, 1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step is the formation of the pyrazole ring, followed by the reduction of the nitrile to the primary amine.

Experimental Protocol: Reduction of 1,3-dimethyl-1H-pyrazole-5-carbonitrile

This protocol describes the reduction of the nitrile precursor using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Materials:

-

1,3-dimethyl-1H-pyrazole-5-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether (2 M solution)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of 1,3-dimethyl-1H-pyrazole-5-carbonitrile (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The choice of excess LiAlH₄ is to ensure complete reduction of the nitrile.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding water dropwise, followed by the addition of a 15% aqueous NaOH solution and then more water. This sequential addition is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts, which is easier to filter.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF or diethyl ether. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, the crude amine is dissolved in anhydrous diethyl ether and treated with a 2 M solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure hydrochloride salt. The free base can be regenerated by treatment with an aqueous base (e.g., NaOH) and extraction into an organic solvent.

Characterization and Expected Analytical Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~6.0-6.2 (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

-

~3.8 (s, 2H): A singlet for the methylene protons (-CH₂-NH₂) adjacent to the pyrazole ring.

-

~3.7 (s, 3H): This singlet is assigned to the methyl protons of the N-methyl group at the N1 position.

-

~2.2 (s, 3H): The singlet for the methyl protons at the C3 position of the pyrazole ring.

-

~1.5 (br s, 2H): A broad singlet corresponding to the amine protons (-NH₂). The chemical shift and broadness of this peak can vary with concentration and temperature.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~150-152: C3 of the pyrazole ring.

-

~140-142: C5 of the pyrazole ring.

-

~105-107: C4 of the pyrazole ring.

-

~40-42: Methylene carbon (-CH₂-NH₂).

-

~35-37: N-methyl carbon at N1.

-

~12-14: C-methyl carbon at C3.

-

Mass Spectrometry (MS):

-

Expected m/z: For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio would be approximately 126.10. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence of the substituted pyrazole scaffold in kinase inhibitors. The primary amine functionality serves as a versatile handle for introducing the pyrazole moiety into larger molecules through amide bond formation, reductive amination, or participation in the synthesis of other heterocyclic systems.

Role as a Pharmacophore in Kinase Inhibition

The pyrazole ring system is often employed as a hinge-binding motif in ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. The substituents on the pyrazole ring, such as the methyl groups in this case, can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Illustrative Synthetic Application: A Hypothetical Kinase Inhibitor

To demonstrate the utility of this compound, a hypothetical synthesis of a potential kinase inhibitor is outlined below. This example showcases how the amine can be readily incorporated into a larger molecular framework.

In this hypothetical pathway, this compound is coupled with a suitably functionalized carboxylic acid using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). The resulting amide intermediate can then undergo further chemical transformations, such as a Suzuki cross-coupling reaction, to introduce additional structural diversity and optimize its biological activity against a specific kinase target.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its straightforward synthesis, well-defined physicochemical properties, and the proven importance of the dimethyl-pyrazole scaffold in medicinal chemistry make it an attractive starting material for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides the essential technical information to enable its effective synthesis, characterization, and application in innovative drug design programs.

References

-

Chem Biol Drug Des. 2016 May;87(5):673-9. doi: 10.1111/cbdd.12699. Epub 2016 Jan 11. ([Link])

-

International Journal of Pharmaceutical Sciences and Research. 2016 Nov 1;7(11):4369-76. ([Link])

-

Eur J Med Chem. 2015 Nov 24;105:148-63. doi: 10.1016/j.ejmech.2015.10.011. Epub 2015 Oct 13. ([Link])

-

INDOFINE Chemical Company, Inc. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. ([Link])

-

Royal Society of Chemistry. Supplementary Information. ([Link])

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ([Link])

-

National Center for Biotechnology Information. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ([Link])

-

National Center for Biotechnology Information. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. ([Link])

-

ResearchGate. The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b.. ([Link])

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. ([Link])

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. ([Link])

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. ([Link])

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ([Link])

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])

- Google Patents.

-

MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])

-

National Center for Biotechnology Information. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. ([Link])

-

National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. ([Link])

-

ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ([Link])

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])

-

National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). ([Link])

-

ResearchGate. Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][4]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. ([Link])

- Google Patents.

-

Future Medicinal Chemistry. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. ([Link])

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ([Link])

-

PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. ([Link])

-

PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. ([Link])

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. US20040167141A1 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE | 499770-63-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

An Investigator's Guide to the Biological Activity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Framework for Discovery

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of a specific, yet under-characterized derivative: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While direct biological data for this compound is not extensively published, its structure suggests a high potential for interaction with various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating its pharmacological profile. We will delve into the rationale behind proposed experimental workflows, provide detailed, self-validating protocols, and present a logical progression from initial synthesis to in-depth biological characterization.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2][7] Their unique structural and electronic properties have made them a cornerstone in the development of numerous therapeutic agents.[5] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-cancer agent ruxolitinib, underscore the clinical significance of this chemical class.[1][8] The biological activities attributed to pyrazole derivatives are remarkably diverse, encompassing anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[2][3][4][5][9]

This compound presents an intriguing starting point for a drug discovery program. The dimethylated pyrazole core provides a stable and synthetically accessible foundation, while the primary amine of the methanamine substituent offers a key point for interaction with biological targets or for further chemical modification. The presence of a basic amine group suggests potential interactions with targets that accommodate a positive charge, such as aminergic G-protein coupled receptors (GPCRs) or the active sites of certain enzymes.

This guide will outline a systematic approach to unlock the therapeutic potential of this compound, beginning with its synthesis and proceeding through a tiered screening cascade to identify and validate its biological activity.

Synthesis and Characterization

A robust and scalable synthetic route is the first critical step in any investigation. Based on established methods for the synthesis of substituted pyrazoles, a plausible route for this compound is proposed.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through several established methods for pyrazole synthesis. One common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target compound, a multi-step synthesis starting from readily available precursors is outlined below.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanistic Landscape of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Uncharted Territory of a Novel Pyrazole Derivative

In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2] Its remarkable versatility allows for a diverse range of biological activities, from anti-inflammatory to anticancer effects.[3][4][5] This guide delves into the potential mechanism of action of a specific, yet understudied, pyrazole derivative: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While direct, in-depth research on this particular molecule is nascent, this document aims to provide a comprehensive, technically-grounded framework for researchers and drug development professionals. By dissecting its structural components and drawing parallels with well-characterized analogues, we can construct a putative mechanistic profile, laying the groundwork for future investigation and targeted therapeutic development. This guide is structured to not only present what is known about the broader class of pyrazole compounds but to also logically extrapolate potential pathways and experimental strategies to elucidate the specific actions of this compound.

I. The Pyrazole Core: A Foundation of Diverse Pharmacological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug design.[6] Its presence in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil underscores its therapeutic significance.[1] The broad bioactivity of pyrazole derivatives stems from their ability to engage with a multitude of biological targets, a characteristic attributed to their unique electronic and structural features.

The N1 and N2 nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with various protein residues.[2] This adaptability allows pyrazole-containing molecules to inhibit enzymes, modulate receptor activity, and interfere with protein-protein interactions. The specific substitutions on the pyrazole ring play a crucial role in determining the target specificity and pharmacological profile.

II. Deconstructing this compound: Structural Insights into Potential Function

To hypothesize the mechanism of action for this compound, we must consider the contributions of its distinct structural motifs: the 1,3-dimethyl-pyrazole core and the 5-methanamine substituent.

The 1,3-Dimethyl-Pyrazole Moiety: A Scaffold for Targeted Interactions

The methylation at the N1 and C3 positions of the pyrazole ring in this compound is significant. The N1-methylation prevents the formation of certain tautomers and can influence the molecule's overall shape and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The C3-methyl group can contribute to steric interactions within a binding pocket, potentially enhancing selectivity for a particular target.

The 5-Methanamine Substituent: A Gateway to Biological Activity

The methanamine group (-CH2NH2) at the C5 position is a key functional feature. The primary amine is a versatile functional group that can participate in hydrogen bonding, ionic interactions, and nucleophilic attack. This group could be critical for anchoring the molecule to its biological target.

A compelling hypothesis for the mechanism of action of the methanamine moiety draws a parallel to the compound methenamine. Methenamine is a urinary tract antiseptic that exerts its antibacterial effect through the slow hydrolysis in acidic environments to formaldehyde, which is a non-specific bactericidal agent that denatures proteins and nucleic acids.[7][8] It is plausible that under specific physiological conditions, such as the acidic microenvironment of tumors or sites of inflammation, this compound could undergo a similar transformation, releasing a reactive species that contributes to its biological effect.

III. Putative Mechanisms of Action: A Synthesis of Evidence and Extrapolation

Based on the known activities of pyrazole derivatives and the chemical nature of the methanamine group, we can propose several plausible mechanisms of action for this compound.

A. As an Inhibitor of Signaling Kinases

Many pyrazole-containing drugs, such as ruxolitinib and axitinib, function as kinase inhibitors.[1] These enzymes play a central role in cellular signaling pathways that are often dysregulated in diseases like cancer. The pyrazole scaffold can act as a hinge-binder, a common motif in kinase inhibitors that interacts with the ATP-binding site.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Putative kinase inhibition by this compound.

B. As a Modulator of Inflammatory Pathways

The anti-inflammatory properties of many pyrazole derivatives are well-documented.[3][4] These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Experimental Workflow: Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating anti-inflammatory effects.

C. As an Antimicrobial Agent

The structural similarity to methenamine suggests a potential role as an antimicrobial agent.[7] The release of a formaldehyde-like species in acidic environments could be effective against a range of pathogens.

IV. Proposed Experimental Validation

To rigorously test these hypotheses, a series of well-defined experiments are necessary.

Experimental Protocols

1. Kinase Inhibition Assay:

-

Objective: To determine if this compound inhibits the activity of a panel of kinases.

-

Methodology:

-

Utilize a commercial kinase profiling service or in-house enzymatic assays.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Incubate the compound with the target kinase, ATP, and a specific substrate.

-

Measure the phosphorylation of the substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

2. In Vitro Anti-inflammatory Assay:

-

Objective: To assess the anti-inflammatory properties of the compound in a cell-based model.

-

Methodology:

-

Culture murine macrophages (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the levels of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

3. Antimicrobial Susceptibility Testing:

-

Objective: To evaluate the antimicrobial activity of the compound against a panel of bacteria and fungi.

-

Methodology:

-

Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a twofold serial dilution of the compound in cation-adjusted Mueller-Hinton broth.

-

Inoculate the wells with a standardized suspension of the test microorganism.

-

Incubate the plates at the appropriate temperature and duration.

-

Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

-

To investigate the pH-dependent activity, perform the assay in broths with varying pH levels.

-

V. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

| Putative Target | Key Experimental Assay | Primary Endpoint | Expected Outcome for Active Compound |

| Kinases | Kinase Inhibition Assay | IC50 (nM or µM) | Low IC50 value against specific kinases |

| Inflammatory Enzymes | In Vitro Anti-inflammatory Assay | Inhibition of NO, PGE2, Cytokines (%) | Dose-dependent reduction in inflammatory mediators |

| Microbial Targets | Antimicrobial Susceptibility Testing | MIC (µg/mL) | Low MIC values against susceptible strains, potentially enhanced at acidic pH |

VI. Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, this guide provides a robust, evidence-based framework for its investigation. The proposed mechanisms, rooted in the well-established pharmacology of the pyrazole scaffold and the chemical reactivity of the methanamine moiety, offer promising avenues for exploration. The detailed experimental protocols outlined herein provide a clear path forward for researchers to systematically unravel the biological activities of this intriguing molecule. Further studies, including target identification and validation, in vivo efficacy models, and structure-activity relationship (SAR) studies, will be crucial in fully realizing the therapeutic potential of this compound and its derivatives. The journey from a novel chemical entity to a life-saving therapeutic is arduous, but it begins with a sound and logical scientific foundation, which this guide has endeavored to provide.

References

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Methenamine - Wikipedia [en.wikipedia.org]

- 8. Methenamine Hippurate | C15H21N5O3 | CID 21945 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Derivatives and Analogs

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable metabolic stability and versatile chemical nature allow it to serve as a foundational core for a multitude of therapeutic agents.[2][3] Clinically successful drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil are testaments to the therapeutic potential embedded within the pyrazole framework.[2] This guide delves into a specific, highly promising subclass: This compound and its derivatives. By exploring the synthesis, biological potential, and structure-activity relationships of this core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to accelerate innovation in this field.

The this compound Core: A Structural Overview

The core structure is characterized by a pyrazole ring N-methylated at position 1 and substituted with a methyl group at position 3. The key functional component for derivatization is the methanamine group (-CH₂NH₂) at position 5. This amine serves as a critical handle for introducing a wide array of chemical moieties, enabling the systematic exploration of chemical space to optimize biological activity. The N1- and C3-methyl groups provide steric and electronic features that influence the molecule's overall conformation and interaction with biological targets.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound derivatives is a multi-step process that hinges on the reliable formation of a key intermediate: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde . The subsequent conversion of this aldehyde to the target methanamine is typically achieved through reductive amination.

Synthesis of the Key Aldehyde Intermediate

The most direct and widely adopted method for formylating electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring.

The causality behind this choice is twofold:

-

Reactivity: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.

-

Regioselectivity: While formylation can occur at different positions, careful control of reaction conditions and the nature of the starting pyrazole can favor the desired C5-formylated product.[6]

Caption: General workflow for the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazole.

Reductive Amination: The Gateway to Diversity

Reductive amination is a robust and highly versatile method for forming C-N bonds.[7][8] It proceeds in two conceptual steps: the reaction between the pyrazole-5-carbaldehyde and a primary or secondary amine to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents are preferred as they selectively reduce the protonated imine intermediate without affecting the starting aldehyde or other functional groups.

-

Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is particularly advantageous as it is less basic and more tolerant of acidic conditions, which can be beneficial for imine formation.[8]

This one-pot procedure is highly efficient and allows for the introduction of virtually any R¹R²N- group, making it the cornerstone for building a library of diverse analogs.[9]

Caption: The reductive amination pathway for synthesizing target derivatives.

Biological Activities and Therapeutic Potential

The pyrazole scaffold is a known pharmacophore present in drugs with a vast range of activities.[10][11][12] Derivatives have shown significant promise as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.[1][13][14]

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence for Pyrazole Scaffold |

| Oncology | Inhibition of key signaling kinases (e.g., CDKs, EGFR, HER-2).[13] | Numerous pyrazole derivatives have shown potent cytotoxicity against various cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar to low micromolar range.[13][15] |

| Inflammation | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] | The clinical success of Celecoxib, a selective COX-2 inhibitor, highlights the anti-inflammatory potential of the pyrazole core.[2] |

| Infectious Diseases | Disruption of essential microbial enzymes or cell wall synthesis. | Pyrazole derivatives have demonstrated broad-spectrum activity against bacteria (including resistant strains) and fungi.[2][16] |

| Neurology | Modulation of CNS receptors, such as cannabinoid (CB1) receptors.[17] | Specific pyrazole analogs have been developed as potent antagonists for the CB1 receptor, indicating potential applications in metabolic and neurological disorders.[17][18] |

The this compound core provides a framework to systematically probe these therapeutic areas. The variability introduced at the methanamine nitrogen allows for fine-tuning of properties like solubility, lipophilicity, and target-binding affinity.

Structure-Activity Relationship (SAR) Insights

Based on extensive studies of related pyrazole series, several key structural features can be modulated to influence biological activity.[17][19][20] The following diagram outlines a logical framework for designing new analogs.

Caption: Key structural regions for SAR exploration in the pyrazolyl-methanamine scaffold.

-

The Amine Substituents (R¹/R²): This is the primary point for diversification. Introducing aromatic or heteroaromatic rings can facilitate π-π stacking interactions in a target's binding pocket.[21] The addition of polar groups can enhance solubility, while lipophilic moieties can improve membrane permeability.

-

The Pyrazole Ring (C4 position): While the core topic specifies a 1,3,5-substituted pattern, further substitution at the C4 position with small, electron-withdrawing groups like halogens can significantly modulate the electronic character of the ring and potentially block sites of metabolism.[17]

-

The N1 and C3 Methyl Groups: These groups are not merely placeholders. They create a specific steric and electronic profile. SAR studies on related pyrazoles show that the identity of the N1 substituent is often crucial for potent activity at specific targets, such as the CB1 receptor.[17]

Experimental Protocols: A Self-Validating Workflow

This section provides a detailed, representative protocol for the synthesis of a this compound derivative.

Protocol 1: Synthesis of N-Benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

Objective: To synthesize a representative secondary amine derivative via a two-step, one-pot procedure starting from 1,3-dimethyl-1H-pyrazole.

Pillar of Trustworthiness: Each step includes a checkpoint for characterization (e.g., TLC, NMR). The successful formation of the intermediate aldehyde validates the first step before proceeding, and final spectroscopic analysis confirms the identity and purity of the target compound.

Materials & Reagents:

-

1,3-Dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deuterated chloroform (CDCl₃) for NMR

Step-by-Step Methodology:

Part A: In Situ Formation of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent reagent decomposition.

-

Formylation: Dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up (Intermediate Checkpoint): Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the intermediate aldehyde. Self-Validation: At this stage, a ¹H NMR spectrum can be taken to confirm the presence of the characteristic aldehyde proton signal (~9.8-10.1 ppm).

Part B: Reductive Amination to the Final Product

-

Reaction Setup: Re-dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Imine Formation: Add benzylamine (1.1 equivalents) to the solution and stir at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the effervescence and maintains a safe reaction rate.

-

Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the intermediate imine and formation of the product.

-

Final Work-up and Purification: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic pathways are robust and amenable to the creation of large, diverse chemical libraries. By leveraging the established biological potential of the pyrazole core and applying rational, SAR-driven design, researchers can effectively explore the vast chemical space around this structure. Future work should focus on screening these derivatives against a wide range of biological targets, particularly in oncology and infectious diseases, and optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties.

References

-

Kamal, A., et al. (2015). Novel pyrazole-linked carbothioamide derivatives. Bioorg. Chem., 58, 104–116. [Link]

-

Kumar, R., & Parkash, V. (2008). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Eur. J. Med. Chem., 43(3), 435-445. [Link]

-

Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. J. Org. Chem., 82(21), 11295-11303. [Link]

-

Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction with Phenylhydrazones of Acetophenones. Tetrahedron Letters, 10(10), 863-866. [Link]

-

Baumgarten, H. E. (1963). 4-Iodo-1H-pyrazole. Org. Synth., 43, 92. [Link]

-

Khan, S. (2026). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Future Med. Chem. Res., 3(10). [Link]

-

Wang, X., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7146-7153. [Link]

-

Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. Pharm. Chem. J.[Link]

-

Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J. Med. Chem., 42(24), 5024-5042. [Link]

-

Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.). ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21). [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2022). Bentham Science. [Link]

-

One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (2019). ResearchGate. [Link]

-

Armstrong, A., et al. (2009). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 11(13), 2844-2847. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

-

Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. (2013). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Synlett. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2021). Frontiers in Chemistry. [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. (2023). ChemRxiv. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. [Link]

-

Biological Activities of Pyrazoline Derivatives -A Recent Development. (2010). Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]

- 7. ineosopen.org [ineosopen.org]

- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 12. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacological Profile of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant pharmacological activities.[1][2][3][4][5] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the versatility of the pyrazole ring system is well-documented.[1][2] This guide focuses on a specific, yet under-characterized member of this family: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While direct, in-depth pharmacological data for this compound is nascent, its structural features suggest a high potential for biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It consolidates the available information on this compound and, more importantly, provides a strategic framework for its pharmacological investigation. By leveraging established knowledge of the broader pyrazole class, we will delineate a logical, evidence-based pathway for elucidating the complete pharmacological profile of this promising molecule.

Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of any pharmacological investigation.

Nomenclature and Identifiers

-

Systematic Name: this compound

-

Common Synonyms: 1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

-

CAS Number: 499770-63-7[6]

-

Molecular Formula: C₆H₁₁N₃[6]

-

Molecular Weight: 125.17 g/mol [6]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and await experimental verification.

| Property | Predicted Value |

| XlogP | 0.0 |

| Topological Polar Surface Area | 41.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

Data sourced from computational models.

Synthesis and Characterization

The synthesis of pyrazole derivatives is well-established, typically involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[1] While a specific synthesis for this compound is not detailed in the provided results, a plausible route can be inferred from the synthesis of the related compound, 1,3-Dimethyl-1H-pyrazol-5-amine.[7]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a panel of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[8][9]

-

Mass Spectrometry (MS): To verify the molecular weight.[9]

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Safety and Toxicological Profile

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.

Hazard Identification

-

Acute Oral Toxicity: Harmful if swallowed.[10]

-

Skin Corrosion/Irritation: Causes severe skin burns.[10]

-

Eye Damage/Irritation: Causes serious eye damage.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10][11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[10]

-

Storage: Store locked up in a well-ventilated place with the container tightly closed.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11][12]

Investigational Pharmacological Profile

The broad bioactivity of pyrazole derivatives suggests several avenues for the pharmacological investigation of this compound.[1][3][5] This section outlines potential areas of interest and the experimental workflows required to explore them.

Potential as an Anti-inflammatory and Analgesic Agent

Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15]

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., celecoxib, ibuprofen).

-

Procedure:

-

Prepare a dilution series of the test compound and reference inhibitors.

-

In a 96-well plate, add the enzyme, heme, and either the test compound, reference inhibitor, or vehicle control.

-

Incubate for a specified time at a controlled temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction and measure the product (e.g., prostaglandin E2) formation using the detection kit.

-

-

Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Objective: To evaluate the in vivo anti-inflammatory activity.[14][15]

-

Animal Model: Wistar rats or Swiss albino mice.[15]

-

Procedure:

-

Administer the test compound or vehicle control orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the hind paw.

-

Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Caption: Workflow for investigating anti-inflammatory activity.

Potential as an Anticancer Agent

Numerous pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[16][17]

-

Objective: To assess the cytotoxic effect on a panel of human cancer cell lines (e.g., MCF-7, DU145, A2058).[17]

-

Materials: Selected cancer cell lines, appropriate culture media, MTT or similar viability reagent, test compound, and a positive control (e.g., doxorubicin).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 48-72 hours.

-

Add the viability reagent and incubate.

-

Measure the absorbance or fluorescence to determine cell viability.

-

-

Data Analysis: Calculate the IC₅₀ value for each cell line.

Potential as a Neuromodulatory Agent

The pyrazole scaffold is present in compounds targeting the central nervous system, including cannabinoid receptor antagonists.[18][19][20]

-

Objective: To determine the binding affinity for specific CNS receptors (e.g., CB1, CB2).[19]

-

Materials: Membrane preparations from cells expressing the target receptor, a radiolabeled ligand for the receptor (e.g., [³H]CP-55,940 for CB1), test compound, and unlabeled reference ligand.

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the Ki (inhibitory constant) from the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[18][20][21][22]

-

Position 1: Often substituted with an aryl group, which can significantly influence potency and selectivity.[18][20]

-

Position 3: Frequently bears a carboxamide or a substituted aryl group, crucial for interaction with many biological targets.[18][21]

-

Position 5: Substitution at this position, often with an aryl or alkyl group, plays a key role in defining the pharmacological profile.[18][21]

Caption: Key positions for substitution on the pyrazole scaffold influencing SAR.

For this compound, the methyl groups at positions 1 and 3, and the methanamine group at position 5 are the key determinants of its potential activity. A future research program could involve synthesizing analogs with variations at these positions to probe the SAR and optimize for a desired pharmacological effect.

Conclusion and Future Directions

This compound is a relatively unexplored compound from a pharmacologically significant chemical class. While its definitive pharmacological profile is yet to be determined, the extensive research on related pyrazole derivatives provides a solid foundation for a targeted and efficient investigation.

The experimental workflows outlined in this guide offer a clear path forward for characterizing its potential anti-inflammatory, anticancer, and neuromodulatory activities. Positive results from these initial in vitro and in vivo studies would warrant further investigation into its mechanism of action, pharmacokinetics (ADME), and a more comprehensive toxicological evaluation. The synthesis of analogs to explore the structure-activity relationship will be a critical step in optimizing this scaffold for potential therapeutic development. This systematic approach will be instrumental in unlocking the full pharmacological potential of this compound.

References

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (URL: [Link])

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (URL: [Link])

-

Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. (URL: [Link])

-